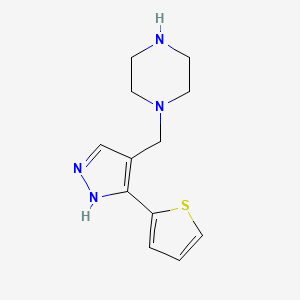![molecular formula C10H12FNO B1471902 2-[(Cyclopropylamino)methyl]-4-fluorophenol CAS No. 1529438-61-6](/img/structure/B1471902.png)
2-[(Cyclopropylamino)methyl]-4-fluorophenol
Overview
Description
2-[(Cyclopropylamino)methyl]-4-fluorophenol is an organic compound characterized by the presence of a cyclopropylamino group attached to a phenol ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropylamino)methyl]-4-fluorophenol typically involves the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with a suitable precursor, such as an aldehyde or ketone, under reductive amination conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the Amino Group to the Phenol Ring: This step involves the reaction of the cyclopropylamino group with a phenol derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, depending on the reaction conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Cyclopropylamino)methyl]-4-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
- 2-((Cyclopropylamino)methyl)-4-chlorophenol
- 2-((Cyclopropylamino)methyl)-4-bromophenol
- 2-((Cyclopropylamino)methyl)-4-iodophenol
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-[(Cyclopropylamino)methyl]-4-fluorophenol imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing effect of the fluorine atom.
- Applications: The fluorinated compound may have distinct applications in medicinal chemistry and material science due to its unique properties.
Properties
IUPAC Name |
2-[(cyclopropylamino)methyl]-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-4-10(13)7(5-8)6-12-9-2-3-9/h1,4-5,9,12-13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQUBZZRMIYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)
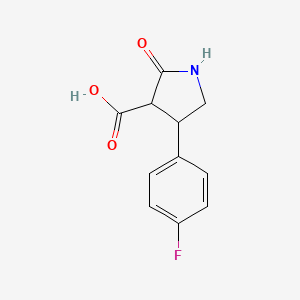

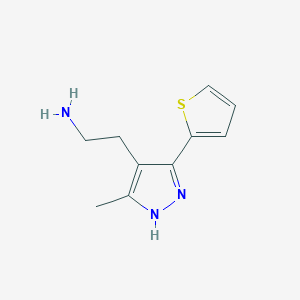
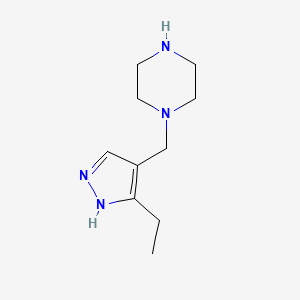
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
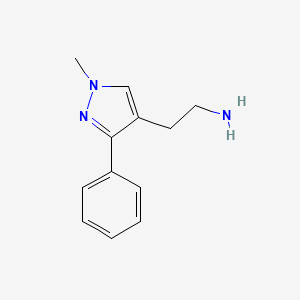
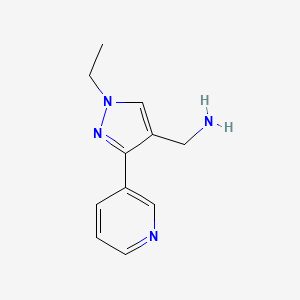
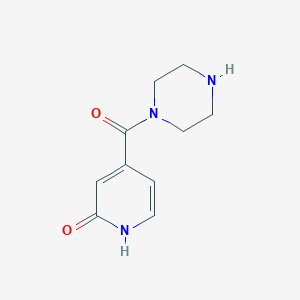
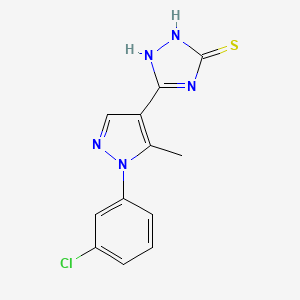
![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
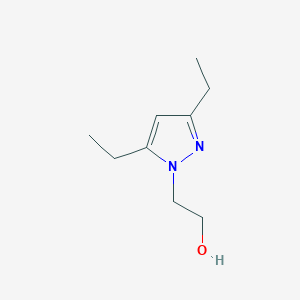
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
